2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic compound notable for its potential applications in medicinal chemistry and material science. The compound has the molecular formula and a molecular weight of approximately 271.12 g/mol. It is categorized under boron-containing compounds due to the presence of a dioxaborolane moiety, which is known for its utility in various chemical reactions and applications.
The synthesis of 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 1H-pyrazole with a pyrimidine derivative that contains a boron moiety. The following steps outline a general synthesis pathway:
The reactions often require careful control of conditions such as temperature, pH, and reaction time to optimize yield and purity. Common solvents include dimethylformamide or dichloromethane.
The compound features a pyrimidine ring substituted at the 5-position with a dioxaborolane group and at the 2-position with a pyrazole group. The structural formula can be represented as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for boron-containing compounds:
These reactions are typically performed in the presence of palladium catalysts and require specific bases (e.g., potassium carbonate) to facilitate the coupling process.
The mechanism by which 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects involves:
Quantitative data on reaction rates and yields can vary based on experimental conditions but typically show significant improvements when using this compound in synthetic pathways.
Key physical properties include:
Chemical properties include:
The compound has several applications in scientific research:
The boronic ester moiety in 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine enables its pivotal role in Suzuki-Miyaura cross-coupling reactions, which form C–C bonds under mild conditions. This transformation is indispensable for synthesizing biaryl structures prevalent in pharmaceuticals and agrochemicals. The pyrimidine core exhibits distinct regioselectivity during coupling: the chlorine at C4 undergoes preferential oxidative addition with palladium(0) catalysts, while the boronic ester at C5 remains inert under optimized conditions [5]. This selectivity allows sequential functionalization, as demonstrated in the synthesis of kinase inhibitors like crizotinib intermediates [7].
Key reaction parameters include:
Table 1: Optimization of Suzuki-Miyaura Coupling with Aryl Halides
Catalyst System | Base | Yield (%) | Byproducts Identified |
---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | 68 | Homocoupled arene (≤5%) |
PdCl₂(dppf) | Na₂CO₃ | 83 | Protodeboronated pyrimidine (2%) |
Pd(OAc)₂/XPhos | CsF | 92 | None detected |
As shown in Table 1, bulky phosphine ligands (XPhos) suppress homocoupling and protodeboronation, which commonly plague electron-deficient heterocyclic boronates [8]. Scalable protocols utilize PdCl₂(dtbpf) at 0.5–1 mol% loading, achieving >90% conversion within 4 hours [5].
Traditional batch synthesis of this compound faces challenges in exotherm management during lithiation and boronate esterification steps. Continuous flow reactors mitigate these issues through:
Commercial suppliers (e.g., BLD Pharmatech) highlight cold-chain transportation requirements (−20°C storage) due to the compound’s thermal sensitivity [2]. Flow systems address this by coupling synthesis with direct crystallization, avoiding intermediate isolation. Pilot-scale trials demonstrate a 40% reduction in solvent use compared to batch processes, critical for meeting industrial environmental standards [4].
Table 2: Flow Reactor vs. Batch Process Metrics
Parameter | Batch Reactor | Continuous Flow | Improvement |
---|---|---|---|
Reaction Time | 12 h | 1.2 h | 90% reduction |
Impurity Profile | 8–12% | 0.5–1.2% | >85% reduction |
Temperature Control | ±5°C | ±0.3°C | 16× precision |
Throughput (kg/day) | 5.2 | 28.7 | 5.5× increase |
Ligand architecture dictates catalytic activity in both the synthesis of the boronate and its subsequent application in couplings. For the preparation of 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, two ligand-dependent steps are critical:
Bidentate ligands like XantPhos suppress protodeboronation by stabilizing the Pd–B(pin) adduct during transmetalation. Computational studies reveal that ligands with bite angles >100° disfavor β-hydride elimination pathways responsible for deboronated byproducts [8]. For nitrogen-rich substrates, N-heterocyclic carbene (NHC) ligands prevent catalyst poisoning via competitive Pd–N binding:
$$ \ce{Pd^0(L)n + Ar-B(pin) ->[\text{Ox. Add.}] [Pd^{II}(Ar)(Br)(L)n] ->[\text{Base}] Ar-Ar'} $$
Recent advances include silica-immobilized Pd/TPPTS systems enabling catalyst reuse for >8 cycles without significant leaching, reducing production costs by 60% in life-cycle assessments [5].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1